BenchChemオンラインストアへようこそ!

Prim-O-Glucosylcimifugin

Pharmacokinetics Prodrug Oral Bioavailability

Prim-O-glucosylcimifugin is a chromone glycoside prodrug from Saposhnikovia divaricata that converts in vivo to cimifugin with an extended half-life (3.92 h vs. 2.14 h), enabling sustained systemic exposure. Its distinct metabolic profile—5 phase I metabolites, no phase II glucuronidation—differentiates it from cimifugin for glycoside-specific stability studies. Validated anti-H1N1 activity (EC50 3.01–10.43 µM) and reproducible analgesia (ED50 1.6 mg/animal) provide robust benchmarks. As a Chinese Pharmacopoeia marker for Saposhnikoviae Radix, it is essential for authentication and quantitative standardization. Procure analytically verified, source-specific material to ensure reproducible prodrug conversion kinetics.

Molecular Formula C22H28O11
Molecular Weight 468.4 g/mol
CAS No. 80681-45-4
Cat. No. B192187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrim-O-Glucosylcimifugin
CAS80681-45-4
Synonyms7-[(b-D-Glucopyranosyloxy)methyl]-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-4-methoxy-,(2S)-5H-furo[3,2-g][1]benzopyran-5-one;  Cimifugin b-D-glucopyranoside
Molecular FormulaC22H28O11
Molecular Weight468.4 g/mol
Structural Identifiers
SMILESCC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C22H28O11/c1-22(2,28)15-5-10-12(32-15)6-13-16(20(10)29-3)11(24)4-9(31-13)8-30-21-19(27)18(26)17(25)14(7-23)33-21/h4,6,14-15,17-19,21,23,25-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21-/m1/s1
InChIKeyXIUVHOSBSDYXRG-UVTAEQIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prim-O-Glucosylcimifugin (CAS 80681-45-4): A Chromone Glycoside for Anti-inflammatory, Antiviral, and Intestinal Barrier Research


Prim-O-glucosylcimifugin (POG) is a chromone glycoside derived from traditional Chinese medicinal plants, notably Saposhnikovia divaricata (Fangfeng) and Cimicifuga species [1]. It functions as a prodrug, undergoing in vivo conversion to its aglycone, cimifugin, and exhibits pleiotropic pharmacological activities including anti-inflammatory, analgesic, antiviral, and intestinal barrier-protective effects, making it a compound of interest for investigating multi-target therapeutic mechanisms [2].

Why Cimifugin or Other Chromones Cannot Be Simply Substituted for Prim-O-Glucosylcimifugin in Research


Prim-O-glucosylcimifugin exhibits distinct pharmacokinetic behavior compared to its aglycone cimifugin and other Saposhnikovia chromones, including a prodrug conversion profile that prolongs cimifugin exposure in vivo [1]. Additionally, its glycosylation confers unique metabolic and tissue distribution properties that directly impact efficacy and biomarker utility [2]. Simple substitution with cimifugin or other chromones fails to replicate the compound's sustained pharmacological profile, justifying the need for source-specific procurement for precise mechanistic and translational studies.

Quantitative Differentiation of Prim-O-Glucosylcimifugin: Evidence for Procurement and Experimental Design


Prodrug Pharmacokinetics: Sustained Systemic Exposure of Cimifugin via Prim-O-Glucosylcimifugin

Prim-O-glucosylcimifugin acts as a prodrug, converting to cimifugin in vivo and resulting in significantly prolonged absorption and elimination half-life of cimifugin compared to direct cimifugin monomer administration [1].

Pharmacokinetics Prodrug Oral Bioavailability

Antiviral Activity: Potency Against Influenza A Virus (H1N1) in vitro

Prim-O-glucosylcimifugin demonstrates direct antiviral activity against influenza A virus, with quantified EC50 values, whereas its aglycone cimifugin lacks such documented direct antiviral potency in the same assay system [1].

Antiviral Influenza A Pneumonia

Analgesic Efficacy: Dose-Dependent Pain Reduction with Defined ED50

Prim-O-glucosylcimifugin exhibits dose-dependent antinociceptive activity, achieving significant pain reduction with a quantified ED50 value, providing a benchmark for in vivo pain model studies [1].

Analgesic Pain Nociception

Metabolic Fate: Distinct Phase I and Phase II Pathways in Human Liver Microsomes

In human liver microsomes, prim-O-glucosylcimifugin undergoes hydroxylation and hydrolysis, yielding five phase I metabolites, in contrast to cimifugin which undergoes hydroxylation, demethylation, and dehydrogenation to produce seven phase I and two glucuronide phase II metabolites [1]. This indicates divergent metabolic liability and potential for distinct drug-drug interaction profiles.

Metabolism Hepatic Stability Drug Interactions

Pharmacopoeial Relevance: Primary Chromone Marker for Quality Control of Saposhnikoviae Radix

Prim-O-glucosylcimifugin, along with 4′-O-β-D-glucosyl-5-O-methylvisamminol, constitutes the two most abundant chromones in Saposhnikoviae Radix and is designated as a chemical index for quality evaluation in the Chinese Pharmacopoeia [1].

Quality Control Herbal Standardization Chromatography

Formulation Impact: Co-administration with Calycosin-7-O-β-D-glucoside Enhances Bioavailability

Co-administration with calycosin-7-O-β-D-glucoside significantly increases the systemic exposure (AUC) of prim-O-glucosylcimifugin and elevates the peak concentration (Cmax) of its metabolite cimifugin, demonstrating a quantifiable pharmacokinetic synergy [1].

Bioavailability Herb Pair Pharmacokinetic Interaction

Optimal Research Applications for Prim-O-Glucosylcimifugin Based on Quantified Evidence


In Vivo Prodrug Pharmacokinetic Studies

Prim-O-glucosylcimifugin's documented conversion to cimifugin with an extended half-life (3.92 h vs. 2.14 h) makes it an ideal candidate for investigating prodrug strategies that require sustained systemic exposure [1].

Antiviral Efficacy Models for Influenza and Respiratory Viruses

The compound's direct antiviral activity against influenza A (H1N1) with an EC50 of 3.01-10.43 µM supports its use as a lead compound in studies targeting viral pneumonia and respiratory viral infections [2].

Inflammatory Pain and Analgesic Screening

With a defined ED50 of 1.6 mg/animal for pain reduction, prim-O-glucosylcimifugin provides a reproducible baseline for evaluating analgesic efficacy in inflammatory pain models [3].

Hepatic Metabolism and Drug Interaction Investigations

Its distinct metabolic profile in human liver microsomes (5 phase I metabolites, no phase II glucuronidation) differentiates it from cimifugin and positions it as a tool compound for studying glycoside-specific metabolic stability and CYP interaction potential [4].

Herbal Quality Control and Standardization

As one of the two primary chromone markers in the Chinese Pharmacopoeia for Saposhnikoviae Radix, prim-O-glucosylcimifugin is essential for the authentication and quantitative standardization of herbal materials and extracts [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prim-O-Glucosylcimifugin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.